molecular formula C13H18N2 B3106194 2-(5-Isopropyl-1H-indol-3-yl)ethanamine CAS No. 156941-71-8

2-(5-Isopropyl-1H-indol-3-yl)ethanamine

Cat. No. B3106194
CAS RN: 156941-71-8
M. Wt: 202.3 g/mol
InChI Key: YKOUFPQHZNOHEZ-UHFFFAOYSA-N
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Description

“2-(5-Isopropyl-1H-indol-3-yl)ethanamine” is a chemical compound with the CAS Number: 156941-71-8 . It has a molecular weight of 202.3 and its IUPAC name is 2-(5-isopropyl-1H-indol-3-yl)ethylamine . It is a yellow to brown sticky oil to semi-solid substance .


Molecular Structure Analysis

The molecular formula of “2-(5-Isopropyl-1H-indol-3-yl)ethanamine” is C13H18N2 . The InChI code is 1S/C13H18N2/c1-9(2)10-3-4-13-12(7-10)11(5-6-14)8-15-13/h3-4,7-9,15H,5-6,14H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound is a yellow to brown sticky oil to semi-solid substance . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in the field of cancer research . They have been found to possess anticancer properties, making them potential candidates for the development of new cancer therapies.

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV properties . This suggests that they could potentially be used in the development of treatments for HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This means they could potentially be used in the development of treatments for conditions caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This suggests that they could potentially be used in the development of new antimicrobial agents.

Antitubercular Activity

Indole derivatives have been found to possess antitubercular properties . This suggests that they could potentially be used in the development of treatments for tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . This suggests that they could potentially be used in the development of treatments for diabetes.

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 . The compound is marked with an exclamation mark pictogram and has a signal word of 'Warning’ .

properties

IUPAC Name

2-(5-propan-2-yl-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-9(2)10-3-4-13-12(7-10)11(5-6-14)8-15-13/h3-4,7-9,15H,5-6,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOUFPQHZNOHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC=C2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Isopropyl-1H-indol-3-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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